2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine
Description
2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine is a five-membered heterocyclic compound featuring an oxazolidine core substituted with a 2-chlorophenyl group at position 2 and a 4-nitrophenyl group at position 3. The oxazolidine ring (a saturated 1,3-oxazolidine) is structurally significant due to its presence in bioactive molecules, pharmaceuticals, and agrochemicals. The electron-withdrawing nitro group and chloro substituent influence its electronic properties, solubility, and reactivity, making it a candidate for further functionalization and biological evaluation .
For example, 2-amino-1-(4-nitrophenyl)ethanol reacts with carbonyl diimidazole or aldehydes to form oxazolidines, suggesting a plausible route for synthesizing the target compound .
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-13-4-2-1-3-12(13)15-17-9-14(21-15)10-5-7-11(8-6-10)18(19)20/h1-8,14-15,17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEINWKFOMDNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(N1)C2=CC=CC=C2Cl)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine typically involves the reaction of 2-chlorobenzaldehyde with 4-nitroaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the oxazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(2-Chlorophenyl)-5-(4-aminophenyl)-1,3-oxazolidine.
Scientific Research Applications
2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- The 4-nitrophenyl group is a common motif in antimicrobial and antifungal agents, as seen in compounds like 2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl]phenol .
- Spirocyclic and sulfonyl-substituted oxazolidines (e.g., the tosylated derivative in ) exhibit enhanced stability and distinct spectroscopic profiles compared to the target compound .
Structure-Activity Relationship (SAR) Insights
- Chlorophenyl vs. Methyl Groups : The 2-chlorophenyl group in the target compound may improve lipophilicity and membrane penetration compared to methyl-substituted oxazolidines (e.g., 2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one) .
- Nitro Position : Para-substitution on the nitrophenyl group maximizes electronic effects, whereas ortho- or meta-substitutions could sterically hinder target binding .
Biological Activity
2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
- Molecular Formula : C15H13ClN2O3
- Molecular Weight : 304.73 g/mol
- CAS Number : 2802262
- Structure : The oxazolidine ring structure is central to its biological activity, providing a scaffold for various substitutions that can enhance efficacy against cancer cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. Key findings include:
- Cell Lines Tested : The compound was evaluated against the NCI60 cancer cell line panel, which includes a diverse range of human cancer types.
- Growth Inhibition : Reported GI50 values indicate potent growth inhibition, with values in the micromolar range for several cancer types, particularly breast and colon cancers .
| Cell Line | GI50 (μM) | Activity |
|---|---|---|
| MCF-7 (Breast) | 1.57 | High sensitivity |
| DLD-1 (Colon) | 1.80 | Moderate sensitivity |
| MDA-MB-231 (Breast) | 2.00 | High sensitivity |
| AGS (Gastric) | 1.90 | Moderate sensitivity |
The mechanism behind the anticancer activity of this compound appears to involve apoptosis induction and cell cycle arrest. Studies suggest that the compound may interfere with key signaling pathways involved in cell proliferation and survival .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the oxazolidine core significantly influence its biological activity. For instance:
- Chlorophenyl Substituent : The presence of the chlorophenyl group enhances lipophilicity, improving cellular uptake.
- Nitrophenyl Group : The nitro group is critical for biological activity, potentially participating in electron-withdrawing effects that stabilize reactive intermediates during metabolism .
Case Studies
- Study on Anticancer Activity :
- In Vivo Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
